
5-bromo-6-fluoro-2,3-dimethyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-fluoro-2,3-dimethyl-2H-indazole is a chemical compound with the molecular formula C9H8BrFN2 . It contains a total of 21 atoms; 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 1 Fluorine atom, and 1 Bromine atom .
Synthesis Analysis
The synthesis of 2H-indazoles, such as this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, fluorine, and two methyl groups attached to an indazole core . The indazole core is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds, including this compound, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved data. For detailed information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds closely related to "5-bromo-6-fluoro-2,3-dimethyl-2H-indazole" often focuses on their synthesis and the exploration of their chemical properties. For example, studies on N-Heterocyclic Carbenes (NHCs) derived from indazoles, including halogen-substituted derivatives, have shown that these compounds can be generated through the decarboxylation of indazolium-3-carboxylates. These NHCs are valuable intermediates in organic synthesis, allowing for further chemical transformations, such as trapping by protons, sulfur, and isocyanates, indicating their versatility in synthetic chemistry (Schmidt et al., 2007).
Material Science Applications
In material science, the structural motifs of indazole derivatives, including those with halogen substitutions, have been utilized in the development of fluorescent probes and materials. The design and synthesis of donor-acceptor-type biheteroaryl fluorophores through C-H activation and cross-coupling of 2H-indazoles highlight the role of indazole derivatives in creating materials with tunable photophysical properties. These compounds, named Indazo-Fluors, exhibit a wide range of emissions and high quantum yields, making them suitable for applications in organic electronics and fluorescence imaging (Cheng et al., 2016).
Biological Applications
Although direct biological applications of "this compound" were not found in the provided literature, related studies on indazole derivatives have shown potential biological activity. For instance, the synthesis of indazole-linked triazole moieties has demonstrated cytotoxic activity against various cancer cell lines. This suggests that structural analogs, including those with specific halogen substitutions, may possess significant biological activities worthy of further exploration (Liu et al., 2017).
Safety and Hazards
Future Directions
The future directions in the research and development of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole and similar compounds could involve the exploration of their potential medicinal applications, given the wide variety of medicinal applications of indazole-containing compounds . Additionally, the development of more efficient and environmentally friendly synthetic approaches could be another area of focus .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been known to target a variety of enzymes and receptors, including phosphoinositide 3-kinase δ (pi3kδ), which plays a crucial role in the treatment of respiratory diseases .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and/or modulate the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, influencing cellular processes such as inflammation, cell proliferation, and apoptosis .
Result of Action
Indazole derivatives have been reported to exhibit a wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole. For instance, heat, flames, and sparks should be avoided as they can lead to hazardous combustion products .
properties
IUPAC Name |
5-bromo-6-fluoro-2,3-dimethylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)12-13(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMZJPTZUFZVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1C)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

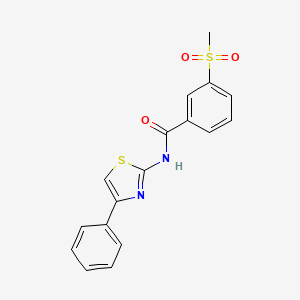
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2865688.png)
![1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2865689.png)
![N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2865691.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2865693.png)
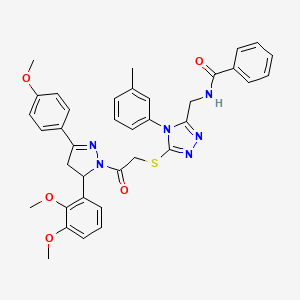
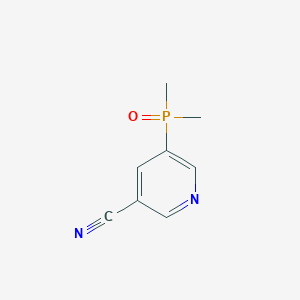
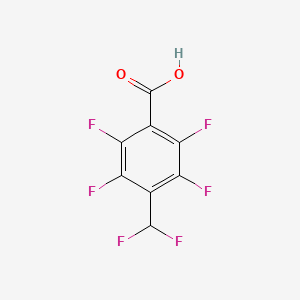
![[3-(Piperidin-2-yl)phenyl]methanol](/img/structure/B2865700.png)

![(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2865705.png)
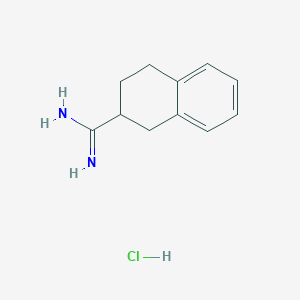
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2865708.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2865709.png)